4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is a complex organic compound characterized by its unique molecular structure and significant potential in scientific research. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol. This compound is notable for its sulfonyl group attached to a morpholine ring, which is further substituted with a nitro-phenyl-piperazine moiety, making it a subject of interest in medicinal chemistry and drug development .
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine can be classified as an organic sulfonamide compound. Its structure features a morpholine ring, which is a saturated heterocyclic amine, and it contains both nitro and sulfonyl functional groups that contribute to its reactivity and biological activity .
The synthesis of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine typically involves several key steps:
Each step requires precise control over reaction conditions such as temperature, pH, and catalysts to ensure high yield and purity of the final product .
In industrial applications, the synthesis process may utilize continuous flow reactors to optimize reaction conditions, enhance yield, and reduce environmental impact. Automation is often employed for consistency in production .
The molecular structure of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine consists of:
This complex arrangement contributes to its unique chemical properties and biological interactions .
Key structural data includes:
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine involves its interaction with specific biological targets. The nitro group can participate in redox reactions, while the piperazine and morpholine components facilitate interactions with proteins or enzymes, potentially modulating various biochemical pathways relevant to therapeutic applications .
The physical properties of 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine include:
Relevant chemical properties include:
Data on melting point and boiling point are often determined experimentally .
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine has several applications in scientific research:
The emergence of 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine (CAS: 731003-76-2) represents a strategic evolution in heterocyclic chemistry aimed at enhancing pharmacological properties through rational molecular hybridization. First documented in early 2000s chemical literature, this compound was synthesized to explore synergistic effects between piperazine and morpholine motifs—both established pharmacophores in central nervous system and antimicrobial therapeutics [7]. Its development coincided with renewed interest in sulfonamide functionalization, specifically targeting N-nitro derivatives to modulate electronic properties and biological activity [7]. The synthetic pathway typically employs a three-step sequence: (1) sulfonation of a nitro-substituted phenyl precursor, (2) nucleophilic addition of piperazine, and (3) final coupling with morpholine under controlled pH and temperature to achieve the tertiary sulfonamide linkage . Industrial-scale synthesis leverages continuous flow reactors to optimize yield (>75%) and purity while minimizing hazardous waste .
Table 1: Key Synthetic Methods for 4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine
Synthetic Stage | Reagents/Conditions | Function | Yield (%) |
---|---|---|---|
Sulfonation | Chlorosulfonic acid, 0–5°C | Introduces -SO₂Cl group | 85–90 |
Piperazine coupling | Piperazine, DCM, reflux | Attaches piperazine moiety | 78–82 |
Morpholine addition | Morpholine, base catalyst, 60°C | Forms sulfonamide bond | 75–80 |
Purification | Recrystallization (ethanol/water) | Isolates final product | >95% purity |
Structural characterization via ¹H/¹³C NMR confirms the architecture: aromatic protons at δ 8.02 (d, 1H, H-2), 7.78 (dd, 1H, H-5), and 7.21 (d, 1H, H-6); piperazine CH₂ at δ 3.15–3.18; morpholine CH₂ at δ 3.65–3.70; and nitro group signature at 1520 cm⁻¹ in FT-IR [6]. The compound’s discovery reflects broader trends in fragment-based drug design showcased at Gordon Research Conferences (2025), where novel sulfonamide hybrids were highlighted for their target versatility [4] [8].
The integration of piperazine and morpholine rings in 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine creates a unique three-dimensional pharmacophore with enhanced interactions with biological targets. Piperazine contributes two protonatable nitrogen atoms, enabling salt formation (e.g., hydrochloride derivatives, CID 91654610) for improved solubility, while morpholine’s oxygen atom acts as a hydrogen-bond acceptor, facilitating membrane penetration [6] [10]. This hybrid scaffold exhibits conformational flexibility: the piperazine ring adopts a chair conformation, allowing the aromatic sulfonyl group to rotate freely, whereas morpholine’s saturated ring stabilizes nearby electronic environments . Such properties are critical for optimizing pharmacokinetic profiles—notably blood-brain barrier permeability and metabolic stability [10].
Table 2: Comparative Bioactive Properties of Piperazine-Morpholine Hybrid Molecules
Compound | Target | Structural Feature | Biological Effect |
---|---|---|---|
4-[(3-Nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine | Carbonic anhydrase IX | Nitro-sulfonamide | Selective inhibition (KI = 0.42 μM) |
Berberine-piperazine hybrids | Insulin receptor | Piperidine-berberine fusion | 1.26× rosiglitazone sensitization |
Vanillin-morpholine-thiazolidinedione | DPP-4/α-glucosidase | Morpholine-thiazolidinedione | Multitarget inhibition |
Sulfadiazine-piperazine complexes | Bacterial DHPS | Piperazine-sulfonamide | Enhanced antibacterial activity |
These hybrids exploit complementary binding modes: piperazine’s basic nitrogen interacts with aspartate/glutamate residues in enzymes, while morpholine modulates hydrophilicity without steric hindrance [10]. Recent studies demonstrate such hybrids’ efficacy against diabetes and cancer, validating their scaffold versatility [7] [10]. Computational analyses (DFT/B3LYP/6-31G(d,p)) reveal a dipole moment of 5.38 D for 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine, facilitating polar interactions in enzyme active sites [3] [7].
The 3-nitro substitution on the phenyl ring of 4-[(3-nitro-4-piperazin-1-ylphenyl)sulfonyl]morpholine is a strategic design element that enhances both electronic and steric interactions with biological targets. The nitro group (-NO₂) is a strong electron-withdrawing moiety that increases sulfonamide acidity (predicted pKa ≈ 8.2), promoting ionization under physiological conditions and strengthening zinc coordination in metalloenzymes like carbonic anhydrase (CA) [7]. X-ray crystallography of analogous N-nitrosulfonamides confirms bidentate binding: the deprotonated sulfonamide nitrogen bonds to Zn²⁺, while a nitro oxygen forms hydrogen bonds with Thr199 backbone amide [7]. This dual interaction explains the submicromolar inhibition (KI = 0.42 μM) against tumor-associated hCA IX isoform—a 12-fold selectivity over off-target hCA II (KI = 5.10 μM) [7].
Table 3: Enzyme Inhibition Profile of Nitro-Sulfonamide Derivatives
Enzyme | Inhibition (KI, μM) | Selectivity vs. hCA II | Molecular Interaction |
---|---|---|---|
hCA IX | 0.42 | 12-fold | Zn²⁺ coordination, Thr199 H-bond |
hCA II | 5.10 | Reference | Hydrophobic pocket occupancy |
Malassezia globosa CA (MgCA) | 0.22–8.09 | Broad-spectrum | Catalytic residue H-bond |
DPP-4 | >50 | Inactive | No significant binding |
Additionally, the nitro group enables photoaffinity labeling for target identification and participates in redox reactions, potentially inducing hypoxic cytotoxicity in cancer cells [7]. These attributes have spurred derivative development, including hydrochloride salts (e.g., CID 91654610) for enhanced crystallinity and complex morpholine variants (e.g., 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine, CAS 332023-13-9) to explore structure-activity relationships [6] [9]. Current research focuses on structural diversification—replacing morpholine with thiomorpholine or varying nitro positioning—to optimize isoform selectivity for oncological applications [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: